The Dual-Faceted Role of LEAP-2: An Endogenous Modulator of the Ghrelin Receptor
The Dual-Faceted Role of LEAP-2: An Endogenous Modulator of the Ghrelin Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a critical endogenous regulator of the ghrelin system, exhibiting a dual mechanism of action as both a competitive antagonist and an inverse agonist of the growth hormone secretagogue receptor (GHSR). This technical guide provides a comprehensive overview of the function and mechanism of action of LEAP-2, with a focus on its physiological roles in appetite regulation, growth hormone secretion, and glucose homeostasis. Detailed summaries of quantitative data, experimental protocols for key in vitro and in vivo assays, and visualizations of the associated signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction
Initially identified as an antimicrobial peptide, Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has been recognized as the first known endogenous antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR).[1][2][3] This discovery has profound implications for our understanding of the ghrelin system, which plays a pivotal role in regulating energy balance and metabolism. Ghrelin, the "hunger hormone," stimulates appetite and the release of growth hormone (GH).[3][4] LEAP-2 counteracts these effects, suggesting a sophisticated endogenous mechanism for fine-tuning ghrelin's actions.[5][6]
LEAP-2 is a 40-amino acid peptide, and its circulating levels are regulated by metabolic status, generally in opposition to ghrelin.[3][7] For instance, LEAP-2 levels increase after feeding and in states of positive energy balance, such as obesity, while they decrease during fasting.[3][7] This dynamic interplay between LEAP-2 and ghrelin positions the LEAP-2/ghrelin ratio as a key determinant of GHSR activity.[7][8]
This guide will delve into the molecular mechanisms underpinning LEAP-2's function, its physiological effects, and the experimental methodologies used to study this intriguing peptide.
Mechanism of Action
LEAP-2 exerts its effects on the GHSR through a dual mechanism: competitive antagonism and inverse agonism.
-
Competitive Antagonism: LEAP-2 directly competes with ghrelin for binding to the GHSR.[2][9] This competitive interaction prevents ghrelin from activating the receptor and initiating downstream signaling cascades.
-
Inverse Agonism: The GHSR exhibits a high degree of constitutive activity, meaning it can signal even in the absence of an agonist like ghrelin.[10] LEAP-2 acts as an inverse agonist by binding to the receptor and stabilizing it in an inactive conformation, thereby reducing this basal signaling.[2][11]
The N-terminal region of the LEAP-2 peptide is crucial for its binding and activity at the GHSR.[12]
Signaling Pathways
The GHSR is a G protein-coupled receptor (GPCR) that can couple to various G protein subtypes, leading to the activation of distinct downstream signaling pathways. LEAP-2 modulates these pathways by inhibiting both ghrelin-induced and constitutive receptor activity.
Gαq/11 Pathway in Pituitary Somatotrophs
In the pituitary gland, ghrelin binding to GHSR on somatotroph cells activates the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in stimulating the secretion of growth hormone (GH). LEAP-2 blocks this pathway by preventing ghrelin binding and reducing the receptor's basal activity.[2][3]
Caption: GHSR signaling via the Gαq pathway in pituitary somatotrophs.
Gαs Pathway in Hypothalamic NPY/AgRP Neurons
In the arcuate nucleus of the hypothalamus, ghrelin activates GHSR on neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which are potent stimulators of appetite. This activation proceeds through the Gαs pathway, leading to the stimulation of adenylyl cyclase (AC), an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This cascade ultimately results in neuronal depolarization and the release of orexigenic peptides. LEAP-2 counteracts this by hyperpolarizing these neurons and preventing ghrelin-induced activation.[2][3]
Caption: GHSR signaling via the Gαs pathway in hypothalamic NPY/AgRP neurons.
Gαi Pathway in Pancreatic β-cells
Ghrelin can also influence insulin secretion from pancreatic β-cells via a Gαi-coupled pathway. This pathway inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent inhibition of glucose-stimulated insulin secretion (GSIS). By antagonizing ghrelin's action, LEAP-2 can disinhibit this pathway, thereby potentially enhancing insulin release.[2][13]
Caption: GHSR signaling via the Gαi pathway in pancreatic β-cells.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of LEAP-2 with the ghrelin receptor and its physiological effects.
Table 1: In Vitro Binding Affinity and Functional Potency of LEAP-2
| Parameter | Species | Cell Line/System | Value | Reference |
| Binding Affinity (Ki) | Human | HEK293 cells expressing GHSR | 1.26 ± 0.05 nM | [11] |
| Human | Not Specified | ~1 nM | [10] | |
| IC50 (Inhibition of Ghrelin-induced Ca2+ mobilization) | Human | HEK293 cells expressing GHSR | 6 nM | [14] |
| Coelacanth | HEK293T cells | 1.90 nM (for Lc-ghrelin) | [15] | |
| IC50 (Inverse Agonist Activity) | Not Specified | Not Specified | Not Specified |
Table 2: In Vivo Effects of LEAP-2 on Food Intake
| Species | Dose & Route | Experimental Condition | Effect on Food Intake | Reference |
| Mouse | 0.45 nmol & 1.5 nmol, ICV | Ad libitum fed | Dose-dependent decrease | [16] |
| Mouse | 1.5 nmol, ICV | Overnight fasted | Tendency to decrease | [2] |
| Rat | 8 nmol, ICV | Overnight fasted | Significant inhibition | [1] |
| Mouse | 1.5 nmol, ICV (pre-treatment) | Ghrelin-induced (0.45 nmol) | Significant reduction | [2] |
| Rat | 1 nmol & 3 nmol, ICV (pre-treatment) | Ghrelin-induced (0.1 nmol) | Dose-dependent suppression | [3] |
Table 3: In Vivo Effects of LEAP-2 on Growth Hormone (GH) Secretion
| Species | Dose & Route | Experimental Condition | Effect on GH Secretion | Reference |
| Mouse | Not Specified | Ghrelin-induced | Dose-dependent suppression | [17] |
| Mouse | Not Specified | Blockade with monoclonal antibody | Increased GH levels | [17] |
Table 4: In Vivo Effects of LEAP-2 on Glucose Metabolism
| Species | Dose & Route | Experimental Condition | Effect on Glucose Metabolism | Reference |
| Mouse | 30 µg/kg, IP (14 days) | High-fat diet/STZ-induced T2D | Improved glucose tolerance | [14] |
| Mouse | 1.5 nmol, ICV | Fasting-induced refeeding (lean) | No change in blood glucose | [2] |
| Mouse | 1.5 nmol, ICV | Fasting-induced refeeding (obese) | Lowered blood glucose | [2] |
| Human | Infusion (41.2 ± 1.1 ng/mL plasma conc.) | Ad libitum meal test | Lowered postprandial plasma glucose | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Competitive Binding Assay
This protocol is for determining the binding affinity (Ki) of LEAP-2 to the GHSR.
Caption: Workflow for a radioligand competitive binding assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably or transiently expressing the human GHSR.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration.[7]
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg protein/well).
-
Add a fixed concentration of a suitable radioligand (e.g., [125I]-His9-ghrelin) at a concentration close to its Kd.
-
Add increasing concentrations of unlabeled LEAP-2 (competitor).
-
For non-specific binding control wells, add a high concentration of unlabeled ghrelin.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer (e.g., 0.3% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of LEAP-2.
-
Plot the specific binding as a percentage of the control (no competitor) against the log concentration of LEAP-2.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of LEAP-2 to inhibit ghrelin-induced increases in intracellular calcium.
Caption: Workflow for an intracellular calcium mobilization assay.
Protocol:
-
Cell Culture and Plating:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The buffer may also contain an anion transport inhibitor like probenecid to prevent dye leakage.
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with the physiological buffer to remove extracellular dye.[20][21]
-
-
Assay Procedure:
-
Prepare serial dilutions of LEAP-2 in the physiological buffer.
-
Add the LEAP-2 dilutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Prepare a solution of ghrelin at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader (e.g., FlexStation) capable of automated liquid addition.
-
Initiate fluorescence reading (Excitation ~490 nm, Emission ~525 nm) and, after establishing a baseline, inject the ghrelin solution into the wells.
-
Continue to record the fluorescence signal for a period to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response to ghrelin alone representing 100% and the baseline representing 0%.
-
Plot the percentage inhibition against the log concentration of LEAP-2.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
In Vivo Food Intake Measurement
This protocol outlines the procedure for assessing the effect of LEAP-2 on food intake in rodents.
Protocol:
-
Animal Acclimation and Housing:
-
Individually house male C57BL/6 mice in cages with free access to standard chow and water.
-
Acclimate the animals to the experimental conditions, including handling and injection procedures, for several days before the experiment.
-
-
Drug Administration:
-
For intracerebroventricular (ICV) administration, animals must be surgically implanted with a guide cannula into a cerebral ventricle (e.g., the lateral ventricle).
-
On the day of the experiment, dissolve LEAP-2 in sterile saline or artificial cerebrospinal fluid.
-
Administer the desired dose of LEAP-2 (e.g., 0.45 or 1.5 nmol in a small volume like 1-2 µL) via the ICV cannula. Control animals receive vehicle alone.
-
For studies investigating the antagonism of ghrelin, co-administer or pre-administer LEAP-2 with a known orexigenic dose of ghrelin.
-
-
Food Intake Measurement:
-
Immediately after injection, provide a pre-weighed amount of food in the cage.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Calculate the cumulative food intake for each animal.
-
-
Data Analysis:
-
Compare the food intake between the LEAP-2 treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Present the data as mean ± SEM.
-
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to evaluate the effect of LEAP-2 on glucose clearance.
Protocol:
-
Animal Preparation:
-
Use mice (e.g., a model of type 2 diabetes or wild-type controls) and acclimate them to handling.
-
Administer LEAP-2 or vehicle (e.g., 30 µg/kg, IP) daily for a specified period (e.g., 14 days) prior to the IPGTT.
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
-
IPGTT Procedure:
-
Record the body weight of each fasted animal.
-
Take a baseline blood glucose measurement (t=0) from the tail vein using a glucometer.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose from the tail vein at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for both the LEAP-2 treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Compare the blood glucose levels at each time point and the total AUC between the groups using appropriate statistical methods.
-
Conclusion
LEAP-2 is a pivotal endogenous regulator of the ghrelin system, acting as both a competitive antagonist and an inverse agonist at the GHSR. Its dynamic regulation by metabolic status and its ability to counteract the orexigenic and other metabolic effects of ghrelin highlight its importance in maintaining energy homeostasis. The detailed understanding of its mechanism of action and the availability of robust experimental protocols, as outlined in this guide, are crucial for advancing research into the therapeutic potential of targeting the LEAP-2/ghrelin axis for metabolic disorders such as obesity and type 2 diabetes. Further investigation into the nuanced roles of LEAP-2 in various physiological and pathological states will undoubtedly uncover new avenues for drug development.
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